N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyclopentene ring attached to a sulfonamide group, which is further connected to a methyl-substituted benzene ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide typically involves the reaction of cyclopent-2-en-1-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By binding to the active site of the enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide: Another sulfonamide with different structural features and applications.
N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzenesulfonamide: A closely related compound with slight variations in the substituents.
Uniqueness
N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit enzyme activity makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
870610-78-9 |
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Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-[(1S)-cyclopent-2-en-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3/t11-/m1/s1 |
InChI Key |
KFHANGVDOOPYBY-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2 |
Origin of Product |
United States |
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